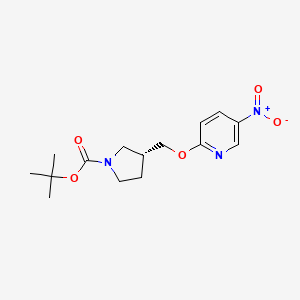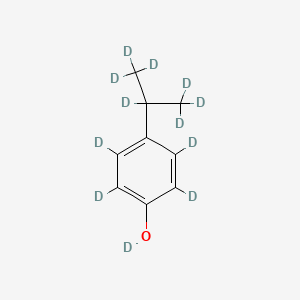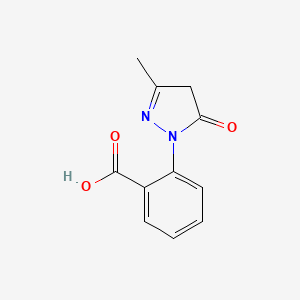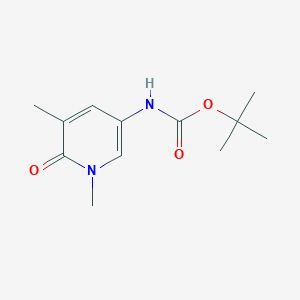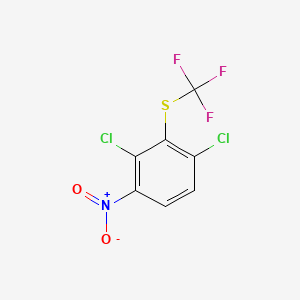
1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . This compound is characterized by the presence of dichloro, trifluoromethylthio, and nitro functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1,3-dichloro-2-trifluoromethylthio-benzene using nitric acid and sulfuric acid as reagents . The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes starting from readily available precursors. The process includes chlorination, trifluoromethylthiolation, and nitration steps, each optimized for yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1,3-Dichloro-2-trifluoromethylthio-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene is used in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene .
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline .
Uniqueness
1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing (nitro, trifluoromethylthio) and electron-donating (chlorine) groups allows for versatile reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C7H2Cl2F3NO2S |
|---|---|
Poids moléculaire |
292.06 g/mol |
Nom IUPAC |
1,3-dichloro-4-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-2-4(13(14)15)5(9)6(3)16-7(10,11)12/h1-2H |
Clé InChI |
QBNMDHNBIVVZDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)SC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



